molecular formula C4H5F5O B8466702 2,2,4,4,4-Pentafluorobutan-1-ol

2,2,4,4,4-Pentafluorobutan-1-ol

Cat. No. B8466702
M. Wt: 164.07 g/mol
InChI Key: YMJVHGUGYNDUJU-UHFFFAOYSA-N
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Patent
US06673976B1

Procedure details

Under nitrogen, into a quartz tube equipped with a dry-ice condenser was added anhydrous methanol (20 g, 0.62 mol) and di-tertiarybutylperoxide (.79 g, 0.003 mol). The quartz tube was placed in a Rayonet UV photochemical reactor and HFC 1225, CF3CH═CF2 (7 g, 0.05 mol) was added drop-wise via a dry-ice condenser (−78° C.) over a period of ˜30 minutes while being irradiated at 254 nm. After complete addition, the reaction mixture was irradiated for ˜30 minutes. The reaction mixture was concentrated under reduced pressure. The residue was extracted in diethyl ether (˜50 mL), washed with 20 mL aq. Na2SO3 (20%) and brine (10 mL). The ether layer was then concentrated to afford 7 g of the crude material which was distilled under reduced pressure (24-28 mm Hg) to afford CF3CH2CF2CH2OH (4.6 g, mol) as a colorless liquid. Yield=52% based on HFC 1225. Boiling point, 62° C./24-28 mm Hg. GC-MS: m/e 164 (C4H5F5O) for M+;19F and 1H NMR spectra are consistent with the structure. 19 F NMR (CDCl3)δ=−62.4 (3F, tt overlaps), −106.5 (2F, m) ppm; 1H NMR (CDCl3)δ=2.7 (1H, t), 2.9 (2H, m), 3.8 (2H, m) ppm.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0.003 mol
Type
reactant
Reaction Step One
[Compound]
Name
quartz
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7 g
Type
reactant
Reaction Step Three
Yield
52%

Identifiers

REACTION_CXSMILES
CO.[C:3]([O:7]OC(C)(C)C)(C)(C)C.[C:13]([CH:17]=[C:18]([F:20])[F:19])([F:16])([F:15])[F:14]>>[C:13]([CH2:17][C:18]([CH2:3][OH:7])([F:20])[F:19])([F:16])([F:15])[F:14]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
CO
Name
Quantity
0.003 mol
Type
reactant
Smiles
C(C)(C)(C)OOC(C)(C)C
Step Two
Name
quartz
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
7 g
Type
reactant
Smiles
C(F)(F)(F)C=C(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Under nitrogen, into a quartz tube equipped with a dry-ice condenser
ADDITION
Type
ADDITION
Details
was added drop-wise via a dry-ice condenser (−78° C.) over a period of ˜30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
while being irradiated at 254 nm
ADDITION
Type
ADDITION
Details
After complete addition
CUSTOM
Type
CUSTOM
Details
the reaction mixture was irradiated for ˜30 minutes
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted in diethyl ether (˜50 mL)
WASH
Type
WASH
Details
washed with 20 mL aq. Na2SO3 (20%) and brine (10 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The ether layer was then concentrated
CUSTOM
Type
CUSTOM
Details
to afford 7 g of the crude material which
DISTILLATION
Type
DISTILLATION
Details
was distilled under reduced pressure (24-28 mm Hg)

Outcomes

Product
Name
Type
product
Smiles
C(F)(F)(F)CC(F)(F)CO
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 934.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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